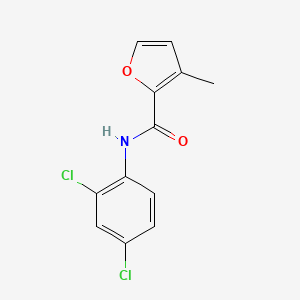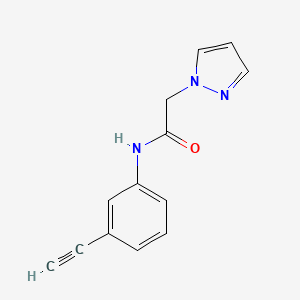![molecular formula C17H13FN2O2S B7539663 N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cancer. FLT3 is a type III receptor tyrosine kinase that is commonly found in acute myeloid leukemia (AML) and other hematological malignancies. FLT3 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by targeting this receptor.
作用机制
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors work by targeting the N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide receptor tyrosine kinase, which is commonly found in AML and other hematological malignancies. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors bind to the ATP-binding site of the receptor, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
实验室实验的优点和局限性
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have several advantages for use in lab experiments. They are highly specific for the N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide receptor tyrosine kinase, which allows for targeted inhibition of this pathway. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have also been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have some limitations, including potential toxicity and off-target effects.
未来方向
There are several future directions for the study of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors. One area of research is the development of more potent and selective N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors. Another area of research is the identification of biomarkers that can predict response to N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in cancer patients. Additionally, there is ongoing research to determine the optimal dosing and scheduling of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in combination with other cancer therapies. Finally, there is interest in exploring the potential use of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in other types of cancer beyond AML.
合成方法
The synthesis of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-fluoroaniline with thioamide to form 4-(3-fluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product.
科学研究应用
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of cancer. Several preclinical studies have demonstrated the efficacy of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
属性
IUPAC Name |
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-7-5-11(6-8-14)16(21)20-17-19-15(10-23-17)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDMARQTMFENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)



![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)



